molecular formula C10H26N6O2 B013885 Spermine NONOate CAS No. 136587-13-8

Spermine NONOate

Cat. No. B013885
M. Wt: 262.35 g/mol
InChI Key: QPIOUFBAROSIAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Spermine NONOate and similar compounds involves the chemical incorporation of a NO releasing group onto spermine, a naturally occurring polyamine. This process ensures that upon decomposition, the compound liberates NO in a predictable manner. Although specific synthesis methods for Spermine NONOate are not detailed in the available literature, the general approach to synthesizing NO donors involves reactions that attach NO groups to polyamines or other carriers, providing a mechanism for NO release under physiological conditions.

Molecular Structure Analysis

Spermine NONOate's molecular structure is characterized by the presence of spermine linked to a NO-releasing NONOate group. The structure of spermine itself consists of a long carbon chain with four amine groups, which allows for its interaction with various biological molecules, including DNA and proteins. The NONOate group is responsible for the controlled release of NO upon degradation. The interaction between the spermine backbone and the NONOate group is crucial for the compound's ability to release NO in a biological environment.

Chemical Reactions and Properties

Upon exposure to physiological conditions, Spermine NONOate undergoes decomposition to release NO and spermine. The release rate of NO from Spermine NONOate is influenced by factors such as temperature, pH, and the presence of biological molecules. This controlled release property is essential for studying the localized effects of NO in biological systems. Additionally, spermine, a product of Spermine NONOate decomposition, is known to interact with nucleic acids and proteins, potentially influencing the outcome of NO-related experiments.

Physical Properties Analysis

The physical properties of Spermine NONOate, such as solubility, stability, and NO release kinetics, are critical for its application in biological research. These properties determine the compound's suitability for different experimental setups, including in vitro studies and potentially in vivo applications. While specific physical property data for Spermine NONOate is not provided, NO donors in general are designed to be stable under storage conditions and soluble in aqueous solutions for easy application in biological experiments.

Chemical Properties Analysis

Spermine NONOate's chemical properties, including its reactivity with biological targets and NO release kinetics, are central to its function as a research tool. The ability of Spermine NONOate to release NO in a controlled manner allows researchers to investigate the role of NO in signaling pathways, vascular function, and other physiological processes. The compound's interaction with cellular components, influenced by its spermine backbone, adds another layer of complexity to its biological effects.

References

  • Effects of spermine NONOate and ATP on protein aggregation: light scattering evidences (Bassam et al., 2013).
  • A proposed function for spermine and spermidine: protection of replicating DNA against damage by singlet oxygen (Khan et al., 1992).
  • Putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana synthesize thermospermine rather than spermine (Knott et al., 2007).
  • Spermine synthase (Pegg & Michael, 2009).
  • Spermine is not essential for growth of Saccharomyces cerevisiae: identification of the SPE4 gene (spermine synthase) and characterization of a spe4 deletion mutant (Hamasaki-Katagiri et al., 1998).

Scientific Research Applications

  • Apoptosis in Macrophage Cells : SpNO induces apoptosis and caspase-3 activity in macrophage cells, with glutathione playing a critical role in mediating this process via nitric oxide and reactive oxygen species (ROS) (Boggs, McCormick, & Lapetina, 1998).

  • Predicting Nitric Oxide Release Rates : It is useful for predicting the temporal nitric oxide (NO) release rate and resulting NO concentrations for NO donors, beneficial for assessing physiological or pathological effects on cell systems (Ramamurthi & Lewis, 1997).

  • Biomedical Applications : SpNO has laid the foundation for biomedical applications, including tools for studying nitric oxide's chemical biology and designing therapeutic advances (Keefer, 2011).

  • Intracellular Zn2+ Elevation in Neurons : Brief exposure to SpNO may cause elevations of intracellular Zn2+ in cortical neurons, potentially playing a role in intracellular signaling (Lin, Mohandas, Fontaine, & Colvin, 2007).

  • Effects on Hemoglobin Aggregation : SpNO decreases the hemoglobin aggregation temperature, and ATP facilitates protein destabilization in the presence of nitric oxide (Bassam et al., 2013).

  • Characterization as a Nitric Oxide Donor : It is characterized as a diazeniumdiolate nitric oxide donor for research applications (Rivera-Tirado, López-Casillas, & Wesdemiotis, 2011).

  • Protection of Post-Thaw Sperm : SpNO plays a role in protecting post-thaw sperm motility, viability, membrane integrity, and lipid peroxidation in cryopreserved Murrah buffalo spermatozoa (Siddique & Atreja, 2013).

  • Acrosome Reaction in Spermatozoa : It significantly increases the number of acrosome-reacted spermatozoa, albeit at a lower rate than Lysophosphatidyl choline (LPC) induced acrosome reaction (Siddique & Atreja, 2012).

  • Use in Ultrasound-Mediated Microbubble Disruption : SpNO-loaded microbubbles can be used as a hydrophilic agonist carrier for ultrasound-mediated microbubble disruption, eliciting femoral vasodilation and clot degradation (Corro et al., 2022).

  • Role in Fallopian Tube Function : SpNO inhibits tubal contractility in vitro, suggesting its potential role in Fallopian tube function (Ekerhovd, Brännström, Weijdegård, & Norström, 1999).

Safety And Hazards

Spermine NONOate may be harmful if inhaled, swallowed, or absorbed through skin. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Spermine NONOate has potential applications in controlling biofilms in chronic lung infections . It has been found to be effective in reducing biofilms over a range of concentrations . It is also being explored as a promising antibiofilm strategy in clinical settings .

properties

IUPAC Name

(Z)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYBUMQUAJDER-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN(CCCN)/[N+](=N/O)/[O-])CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159840
Record name Spermine nitric oxide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spermine NONOate

CAS RN

136587-13-8
Record name Spermine nitric oxide complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136587138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spermine nitric oxide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,550
Citations
S Majumder, S Sinha, JH Siamwala, A Muley… - Nitric Oxide, 2014 - Elsevier
… Endothelial tube formation using EAhy926 cells was maximally increased by Spermine NONOate (SP) treatment. SP treatment maximally induced both ex vivo and in vivo angiogenesis …
SPA Goss, N Hogg… - Chemical research in …, 1995 - ACS Publications
The nitric oxide (* NO) donor N-[4-[l-(3-aminopropyl)-2-hydroxy-2-nitrosohydrazino] butyl]-1, 3-propanediamine, also referred to as Spermine NONOate (SNN), inhibited thecopper (II) …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
ZL Yin, GJ Dusting - Clinical and experimental pharmacology …, 1997 - Wiley Online Library
In the present study we investigated the effect of spermine diazeniumdiolate (spermine‐NONOate), a nitric oxide donor, on the early development of atheroma‐like lesions induced by a …
F Cheng, R Johnsson, J Nilsson, LÅ Fransson… - Cancer Letters, 2009 - Elsevier
Here we demonstrate a synergistic and tumor selective cytotoxic effect by combined treatment with naphthoxylosides, polyamine synthesis inhibitor, and polyamine based nitric oxide (…
R Bassam, I Digel, J Hescheler, AT Artmann… - BMC biophysics, 2013 - Springer
… In this study a nitric oxide donor (spermine NONOate) was … Spermine NONOate (N-(2-Aminoethyl)-N-(2-hydroxy-2-… Just before the measurement, freshly prepared spermine NONOate …
MR Miller, K Okubo, MJ Roseberry… - Journal of …, 2004 - journals.lww.com
… Here we use spermine NONOate (SPER/NO) to release NO extracellularly, compared with other NO donors. Isolated rat femoral arteries were perfused luminally and perfusion pressure …
Number of citations: 16 journals.lww.com
FP Ertuğ, E Şingirik, HS Büyüknacar… - Turkish Journal of …, 2014 - journals.tubitak.gov.tr
… Materials and methods: We studied the effects of spermine NONOate on the tone and … of spermine NONOate were evaluated by in vitro studies. Results: Spermine NONOate relaxed …
Number of citations: 5 journals.tubitak.gov.tr
B Duran, A CETIN, T GUVENAL, M CETIN… - Experimental …, 2003 - jstage.jst.go.jp
… The purpose of this study was to investigate the effect of NOCC gel and spermine NONOate (SPER/NO) alone, and in combination, on the prevention of adhesion formation in a rat …
Number of citations: 50 www.jstage.jst.go.jp
R Bassam, J Hescheler… - BMC …, 2012 - bmcbiophys.biomedcentral.com
… of a nitric oxide donor (spermine NONOate), ATP and sodium/… In this study spermine NONOate was chosen for simplicity in … , freshly prepared spermine NONOate stock solution in a …
D Pravdic, N Vladic, I Cavar… - Clinical and Experimental …, 2012 - Wiley Online Library
… In the present study we investigated the effects of the NO donors SNAP, spermine NONOate and PAPA NONOate on basal pH i in rat isolated ventricular myocytes. The results indicate …

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